(2,4-Dichlorophenyl)acetaldehyde
Overview
Description
(2,4-Dichlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)acetaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction proceeds through a closed-loop mechanism, followed by alkaline hydrolysis and acid adjustment to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis is scaled up by using larger quantities of reagents and solvents. The reaction conditions are optimized to increase yield and purity while minimizing side reactions. The process involves careful control of temperature, pH, and reaction time to ensure consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: 2,4-Dichlorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dichlorophenyl)acetaldehyde has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenyl ring structure but different functional groups.
2,4-Dichlorophenol: A precursor to 2,4-D and other chlorinated compounds.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but an additional chlorine atom.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJDYUOVXFOHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580270 | |
Record name | (2,4-Dichlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30067-11-9 | |
Record name | (2,4-Dichlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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